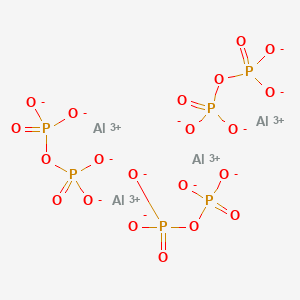
Ethyltris(2-ethylhexyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyltris(2-ethylhexyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C26H56ClN and a molecular weight of 418.18254 . It is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
The synthesis of ethyltris(2-ethylhexyl)ammonium chloride typically involves the quaternization of ethylamine with 2-ethylhexyl chloride under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyltris(2-ethylhexyl)ammonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is stable, it can be involved in redox reactions when used as a catalyst or in combination with other reagents.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.
Common reagents used in these reactions include alkyl halides, metal salts, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyltris(2-ethylhexyl)ammonium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It can be used in the preparation of biological samples, particularly in the extraction and purification of nucleic acids and proteins.
Medicine: Its surfactant properties make it useful in drug formulation and delivery systems.
Industry: It is used in the formulation of detergents, disinfectants, and other cleaning agents.
Mechanism of Action
The mechanism by which ethyltris(2-ethylhexyl)ammonium chloride exerts its effects is primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of reactants. In biological systems, it can disrupt cell membranes, leading to cell lysis and the release of intracellular contents .
Comparison with Similar Compounds
Ethyltris(2-ethylhexyl)ammonium chloride can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium chloride: Known for its use in DNA extraction and as a surfactant in various applications.
Benzalkonium chloride: Widely used as a disinfectant and preservative in pharmaceuticals and personal care products.
Tetrabutylammonium chloride: Commonly used as a phase transfer catalyst in organic synthesis.
This compound is unique due to its specific alkyl chain structure, which provides distinct surfactant properties and makes it suitable for specialized applications .
Properties
CAS No. |
94277-47-1 |
|---|---|
Molecular Formula |
C26H56ClN |
Molecular Weight |
418.2 g/mol |
IUPAC Name |
ethyl-tris(2-ethylhexyl)azanium;chloride |
InChI |
InChI=1S/C26H56N.ClH/c1-8-15-18-24(11-4)21-27(14-7,22-25(12-5)19-16-9-2)23-26(13-6)20-17-10-3;/h24-26H,8-23H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
RHARHBAQMRERTL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)C[N+](CC)(CC(CC)CCCC)CC(CC)CCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12669287.png)


